2-Fluoro-6-methoxybenzonitrile

Catalog No.
S752424
CAS No.
94088-46-7
M.F
C8H6FNO
M. Wt
151.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-methoxybenzonitrile

CAS Number

94088-46-7

Product Name

2-Fluoro-6-methoxybenzonitrile

IUPAC Name

2-fluoro-6-methoxybenzonitrile

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C8H6FNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3

InChI Key

YPMSIWYNTPSPMV-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)F)C#N

Canonical SMILES

COC1=C(C(=CC=C1)F)C#N

Organic Building Block

2-Fluoro-6-methoxybenzonitrile (FMBN) is a valuable compound in organic synthesis due to its unique structure. It possesses both a fluorine atom and a methoxy group attached to a benzene ring, making it a bifunctional molecule. The fluorine atom introduces a slight negative charge, while the methoxy group introduces a slight positive charge, creating a beneficial polarity profile for various chemical reactions []. This specific combination of functional groups allows FMBN to act as a versatile building block in the construction of more complex molecules with desirable properties.

Synthetic Applications

FMBN finds application in the synthesis of a range of organic compounds, including:

  • Heterocycles: FMBN can be incorporated into the structure of heterocycles, which are ring-shaped molecules containing atoms other than carbon in the ring. The presence of FMBN can influence the electronic and biological properties of the resulting heterocycles.
  • Pharmaceutical Compounds: Due to its potential for influencing biological activity, FMBN can be a valuable building block in the design and synthesis of novel pharmaceutical compounds [].
  • Functional Materials: Researchers are exploring the use of FMBN in the development of functional materials with specific properties, such as liquid crystals or organic light-emitting diodes (OLEDs) [].

Research on Properties

Beyond its use in synthesis, FMBN itself is a subject of scientific research to understand its fundamental properties. Studies have been conducted on:

  • Vibrational Spectra: Computational methods have been used to analyze the vibrational spectra of FMBN, which provides insights into its molecular structure and bonding [].
  • Electrostatic Potential Surface: Understanding the electrostatic potential surface of FMBN helps predict its reactivity and interactions with other molecules [].

2-Fluoro-6-methoxybenzonitrile is an organic compound with the molecular formula C8H6FNO. It is a derivative of benzonitrile, characterized by a fluorine atom at the second position and a methoxy group at the sixth position of the benzene ring. This compound is notable for its applications in organic synthesis and as a building block in pharmaceutical and chemical industries. The presence of the fluorine atom enhances its reactivity, making it useful in various chemical transformations .

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation: The methoxy group can be oxidized to produce corresponding aldehydes or carboxylic acids.
  • Reduction: The nitrile group can be reduced to form primary amines.

These reactions are significant for synthesizing more complex organic molecules and for modifying biological compounds.

The biological activity of 2-Fluoro-6-methoxybenzonitrile is primarily linked to its potential as an enzyme inhibitor. It may interact with specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can bind to particular receptors, modulating their activity and influencing downstream signaling pathways. Its functional groups allow it to participate in reactions that may alter the function of biological molecules, making it a candidate for further pharmacological studies .

Various synthetic routes have been developed for producing 2-Fluoro-6-methoxybenzonitrile:

  • Nucleophilic Aromatic Substitution: A common method involves the reaction of 2,6-difluorobenzonitrile with methanol in the presence of a base. This reaction typically occurs under mild conditions, such as room temperature, yielding high selectivity for the desired product.
  • Industrial Production: In industrial settings, large-scale nucleophilic substitution reactions may be optimized using continuous flow reactors and catalysts to enhance efficiency and yield .

These methods provide flexibility in synthesizing this compound for research and industrial applications.

2-Fluoro-6-methoxybenzonitrile has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic compounds.
  • Pharmaceutical Industry: Its derivatives are being explored for their potential therapeutic effects, particularly as inhibitors of specific enzymes involved in various diseases.
  • Chemical Research: The compound is used in studies related to chemical reactivity and mechanism investigations due to its unique functional groups .

Studies have indicated that 2-Fluoro-6-methoxybenzonitrile may interact with various biological targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways, making it a valuable compound for drug discovery and development. Its ability to inhibit certain enzymes suggests potential therapeutic applications, particularly in cancer treatment and other diseases where enzyme inhibition is beneficial .

Several compounds share structural similarities with 2-Fluoro-6-methoxybenzonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
4-Bromo-2-fluoro-6-methoxybenzonitrileC8H6BrFNOContains bromine instead of fluorine
2-Chloro-6-methoxybenzonitrileC8H7ClOContains chlorine instead of fluorine
3-Fluoro-4-methoxybenzonitrileC8H7FNODifferent substitution pattern on the ring

These compounds exhibit unique properties due to their different halogen substituents or positions on the benzene ring. The presence of fluorine in 2-Fluoro-6-methoxybenzonitrile enhances its reactivity compared to its bromo or chloro counterparts, making it particularly valuable in synthetic organic chemistry .

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

94088-46-7

Wikipedia

2-Fluoro-6-methoxybenzonitrile

Dates

Modify: 2023-08-15

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